[3-Bromo-2-(methylamino)-5-nitrophenyl](2-fluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-(methylamino)-5-nitrophenylmethanone is a complex organic compound that features a bromine, a methylamino group, a nitro group, and a fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(methylamino)-5-nitrophenylmethanone typically involves multiple steps, starting with the preparation of the core phenyl structure, followed by the introduction of the bromine, methylamino, nitro, and fluorophenyl groups. Common synthetic routes include:
Nitration: Introduction of the nitro group to the phenyl ring using nitrating agents like nitric acid and sulfuric acid.
Bromination: Addition of the bromine atom using brominating agents such as bromine or N-bromosuccinimide.
Amination: Introduction of the methylamino group through reactions with methylamine.
Fluorination: Incorporation of the fluorophenyl group using fluorinating agents like fluorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-(methylamino)-5-nitrophenylmethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Amination: Formation of amino derivatives.
Reduction: Formation of reduced nitro compounds.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-Bromo-2-(methylamino)-5-nitrophenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the effects of various functional groups on biological activity. It can serve as a model compound for understanding the interactions between small molecules and biological targets.
Medicine
In medicine, 3-Bromo-2-(methylamino)-5-nitrophenylmethanone may have potential applications as a pharmaceutical intermediate. Its unique structure could be leveraged to develop new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specialized properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-(methylamino)-5-nitrophenylmethanone involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromine, methylamino, nitro, and fluorophenyl groups allows for specific binding interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[3-Bromo-2-fluorophenyl]methanamine: Similar structure but lacks the nitro and methylamino groups.
[2-Fluoro-4-methylphenyl]methanone: Similar structure but lacks the bromine and nitro groups.
[3-Bromo-2-nitrophenyl]methanone: Similar structure but lacks the fluorophenyl and methylamino groups.
Uniqueness
3-Bromo-2-(methylamino)-5-nitrophenylmethanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
90019-28-6 |
---|---|
Molekularformel |
C14H10BrFN2O3 |
Molekulargewicht |
353.14 g/mol |
IUPAC-Name |
[3-bromo-2-(methylamino)-5-nitrophenyl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C14H10BrFN2O3/c1-17-13-10(6-8(18(20)21)7-11(13)15)14(19)9-4-2-3-5-12(9)16/h2-7,17H,1H3 |
InChI-Schlüssel |
YFZKUMAERUXUIG-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=C(C=C1Br)[N+](=O)[O-])C(=O)C2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.